Cas no 596-31-6 (Methyl Triphenylmethyl Ether)

Methyl Triphenylmethyl Ether (CAS 13138-72-4) is a stable, crystalline organic compound characterized by its trityl-protecting group functionality. Its key advantage lies in its utility as a protective agent for hydroxyl groups in synthetic organic chemistry, offering selective deprotection under mild acidic conditions. The compound exhibits high stability under basic and neutral conditions, making it suitable for multi-step synthesis. Its crystalline nature ensures ease of handling and purification. Methyl Triphenylmethyl Ether is particularly valued in nucleoside and carbohydrate chemistry, where it provides reliable protection without side reactions. The product’s compatibility with a range of reagents further enhances its versatility in complex synthetic pathways.
Methyl Triphenylmethyl Ether structure
Methyl Triphenylmethyl Ether structure
Product Name:Methyl Triphenylmethyl Ether
CAS No:596-31-6
MF:C20H18O
MW:274.356325626373
MDL:MFCD00014907
CID:373394
PubChem ID:57652195
Update Time:2025-11-07

Methyl Triphenylmethyl Ether Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,1',1''-(methoxymethylidyne)tris-
    • [methoxy(diphenyl)methyl]benzene
    • Methyl Triphenylmeth
    • Methyl Triphenylmethyl Ether
    • TRITYL METHYL ETHER
    • (methoxymethanetriyl)tribenzene
    • Benzene,1,1',1''-(methoxymethylidyne)tris
    • Ether,methyl trityl
    • methoxytriphenylmethane
    • methyl trityl ether
    • triphenylmethyl methyl ether
    • Fimasartan Impurity M
    • NSC 64
    • Triphenylmethoxymethane
    • MDL: MFCD00014907
    • Inchi: 1S/C20H18O/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
    • InChI Key: IRMNIXXVOOMKKP-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 274.13600
  • Monoisotopic Mass: 274.135765
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 9.2

Experimental Properties

  • Density: 1.073
  • Melting Point: 81-83 °C
  • Boiling Point: 367.4°C at 760 mmHg
  • Flash Point: 191.6°C
  • Refractive Index: 1.586
  • PSA: 9.23000
  • LogP: 4.62490

Methyl Triphenylmethyl Ether Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S22; S24/25

Methyl Triphenylmethyl Ether Pricemore >>

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Methyl Triphenylmethyl Ether Production Method

Additional information on Methyl Triphenylmethyl Ether

Methyl Triphenylmethyl Ether (CAS No. 596-31-6): A Comprehensive Overview of Structure, Synthesis, and Applications in Modern Chemistry

Methyl triphenylmethyl ether, also known by its CAS number 596-31-6, is a well-characterized organic compound with a unique structural framework that has garnered significant attention in both academic and industrial research. This compound belongs to the class of triarylmethane derivatives, where the central carbon atom is bonded to three phenyl groups and an ether oxygen linked to a methyl group. The molecular formula C₁₉H₁₆O and its molar mass of 252.32 g/mol define its chemical identity, while its distinct aromaticity and electron-donating substituents contribute to its stability and reactivity in various chemical contexts.

The structural features of Methyl triphenylmethyl ether are pivotal to understanding its role as a versatile intermediate in organic synthesis. The triphenylmethyl (trityl) group is renowned for its ability to act as a protecting group for alcohols and phenols due to the robustness of the C–O bond. Recent studies have highlighted the utility of this compound in developing novel methodologies for selective functionalization of aromatic systems, particularly in the context of catalytic asymmetric synthesis. For instance, a 2024 publication in Organic Letters demonstrated how trityl-based ethers can serve as chiral auxiliaries in enantioselective reactions, underscoring their relevance in pharmaceutical development.

Synthesis pathways for CAS No. 596-31-6 typically involve nucleophilic substitution or condensation reactions between triphenylmethanol and methanol under acidic conditions. Modern advancements have optimized these processes using green chemistry principles, such as solvent-free microwave-assisted protocols reported in the Journal of Molecular Catalysis A: Chemical (2023). These methods not only improve yield efficiency but also reduce environmental impact by minimizing byproduct formation and energy consumption during large-scale production.

In terms of physical properties, Methyl triphenylmethyl ether exhibits a melting point range of approximately 48–50°C and demonstrates limited solubility in water due to its hydrophobic aromatic core. Its high thermal stability makes it suitable for applications requiring elevated temperatures without decomposition. Spectroscopic data from NMR and IR analyses confirm characteristic absorption bands at ~1740 cm⁻¹ (C=O stretch) and distinct aromatic proton signals between δ7.0–8.0 ppm, which are critical for analytical identification and purity assessment.

The compound's reactivity profile has been extensively studied in the context of cross-coupling reactions. A notable example is its use as a directing group in palladium-catalyzed C–H activation processes, where it facilitates regioselective functionalization of aromatic rings—a breakthrough documented in the Angewandte Chemie International Edition (2024). Researchers have leveraged this property to synthesize complex polycyclic architectures with potential applications in materials science and agrochemicals.

Beyond traditional synthetic roles, recent investigations have explored the photophysical properties of trityl ethers like CAS No. 596-31-6. A 2024 study published in the Journal of Physical Chemistry C revealed that these compounds exhibit tunable fluorescence emission spectra when incorporated into polymer matrices, opening avenues for their use as luminescent sensors or components in optoelectronic devices.

In pharmaceutical research, derivatives of methyl triphenylmethyl ether have shown promise as modulators of biological activity through interactions with specific enzyme targets. While direct therapeutic applications remain under development, preliminary data from cell-based assays suggest potential roles as anti-inflammatory agents or enzyme inhibitors—findings that align with broader trends toward structure-based drug design strategies.

Safety profiles for handling this compound emphasize standard laboratory precautions given its low toxicity profile compared to other organometallic reagents commonly used in synthetic chemistry. Proper storage conditions include maintaining it at room temperature away from strong oxidizing agents to preserve integrity over extended periods—a practice supported by stability studies published in the JACS Au journal (2024).

Economically viable production methods continue to evolve through process intensification techniques such as continuous flow chemistry systems implemented by several industrial partners since 2023 improvements reported by Chemical Engineering Journal highlight increased throughput rates while maintaining product quality standards essential for commercial viability across multiple sectors including fine chemicals manufacturing.

Educational institutions increasingly incorporate studies on trityl ethers into advanced organic chemistry curricula due to their pedagogical value illustrating fundamental concepts like resonance stabilization effects on molecular reactivity patterns observed during electrophilic substitution reactions—topics thoroughly covered in recent textbook editions emphasizing practical relevance alongside theoretical foundations.

Ongoing research efforts focus on expanding the scope of trityl-based methodologies through computational modeling approaches predicting reaction outcomes before experimental validation becomes necessary this predictive capability enhances efficiency across discovery phases within both academic laboratories conducting exploratory work as well as industry R&D departments aiming rapid prototyping cycles essential competitive markets today's dynamic scientific landscape demands agility innovation seen throughout current literature publications highlighting interdisciplinary collaborations bridging synthetic organic chemistry with emerging fields like nanotechnology bioconjugation etc.

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